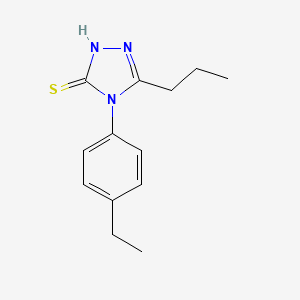

![molecular formula C21H21N7O B4626763 1-(2,4-二甲基苯基)-5-甲基-N-[4-(5-甲基-1H-1,2,3-三唑-1-基)苯基]-1H-1,2,3-三唑-4-甲酰胺](/img/structure/B4626763.png)

1-(2,4-二甲基苯基)-5-甲基-N-[4-(5-甲基-1H-1,2,3-三唑-1-基)苯基]-1H-1,2,3-三唑-4-甲酰胺

描述

Synthesis Analysis

The synthesis of related triazole compounds involves multistep chemical reactions that often include the use of azides and the application of cycloaddition reactions, which are key to forming the triazole ring. Specific methodologies vary depending on the desired substituents and structural configurations. Although direct synthesis details for the exact compound are scarce, similar compounds are synthesized through strategies that might involve nucleophilic substitution reactions, followed by cyclization processes to form the triazole ring, and further functionalization to attach various groups (Shen et al., 2013).

Molecular Structure Analysis

Triazole compounds' molecular structure is characterized by the presence of a 1,2,3-triazole ring, a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This structure is crucial for the compound's reactivity and interaction with other molecules. The triazole ring can engage in hydrogen bonding and π-π interactions, which could be pivotal for its reactivity and potential applications. X-ray diffraction crystallography and NMR spectroscopy are common techniques used to elucidate these molecules' structure, revealing details such as ring conformations and substituent positions (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives are known for their versatility in chemical reactions, including nucleophilic substitution reactions, cycloadditions, and rearrangements. The triazole ring can act as both a nucleophile and electrophile, depending on the reaction conditions and the nature of the substituents. This versatility opens up a wide range of chemical transformations, leading to the synthesis of complex molecules. The triazole moiety's ability to engage in various chemical reactions makes it a valuable building block in organic synthesis (Albert & Trotter, 1979).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are influenced by the nature and position of the substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications. For instance, solubility in different solvents can affect its use in chemical syntheses or material science applications. Crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and stability of the compound (Goh et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide are shaped by its molecular structure. The electron-withdrawing or donating effects of the substituents can significantly affect the compound's reactivity. Triazole rings are known for their stability and resistance to hydrolysis, which can be advantageous in various chemical environments. The specific functional groups present in the compound dictate its reactivity towards acids, bases, reducing agents, and other reagents (Albert, 1972).

科学研究应用

合成途径和化学转化

三个符号上的非周期性词语

本研究涉及新的三唑衍生物,重点介绍它们的药理特性,特别是抗惊厥活性,这表明它们在治疗癫痫和激动等疾病方面具有潜力。这些化合物,包括各种 1,2,3-三唑衍生物,代表了一类具有宝贵药理特性的化学物质 (Shelton, 1981)。

锂代炔酰胺的环加成反应

描述了在 4 位具有取代基的 1-苯基-1,2,3-三唑转化为 5-锂代化合物的过程,该化合物经历了断裂和脱氮。这一过程和随后的环加成反应展示了三唑衍生物在合成化学中的化学多功能性 (Ghose & Gilchrist, 1991)。

分子重排和合成

4-亚氨甲基-1,2,3-三唑的分子重排

讨论了 1-取代-4-亚氨甲基-1,2,3-三唑的结构异构体的相互转化,展示了电子性质对平衡位置的影响。这项工作强调了三唑化学的合成和机理方面,为新型衍生物提供了途径 (L'abbé et al., 1990)。

2-苯基-4,5-取代恶唑的合成

详细介绍了官能化烯酰胺的铜催化分子内环化反应,以生成 2-苯基-4,5-取代恶唑。该方法为三唑相关结构的合成开辟了新途径,展示了该化合物在复杂有机分子合成中的相关性 (Kumar et al., 2012)。

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O/c1-13-5-10-19(14(2)11-13)28-16(4)20(24-26-28)21(29)23-17-6-8-18(9-7-17)27-15(3)12-22-25-27/h5-12H,1-4H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXGMKSTFTQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)